Technical Documentation Center

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride
  • CAS: 2225141-74-0

Core Science & Biosynthesis

Foundational

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride molecular weight and exact mass

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its structural features, comprising a hydrophilic aminohydroxy moiety and a sterically hindered tert-butyl ester, make it a valuable synthon for the introduction of a β-hydroxy-α-amino acid motif into more complex molecules. The hydrochloride salt form enhances its stability and handling properties as a solid. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, analytical characterization, and its applications in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses. The key properties of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 197.7 g/mol [1]
Exact Mass (of free base) 161.1052 Da[2][3]
Molecular Formula C₇H₁₆ClNO₃[1]
CAS Number 2225141-74-0[1]
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents

Synthesis Protocol

The synthesis of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride can be achieved through a two-step process starting from the corresponding amino acid, 3-amino-2-hydroxypropanoic acid (isoserine). The following protocol is based on established methods for the tert-butylation of amino acids and subsequent salt formation.[4]

Part 1: Synthesis of tert-Butyl 3-amino-2-hydroxypropanoate (Free Base)

Reaction Principle: This step involves the esterification of the carboxylic acid group of isoserine with isobutylene in the presence of a strong acid catalyst. The tert-butyl group is introduced as a protecting group for the carboxylic acid, preventing its participation in subsequent reactions.

Experimental Procedure:

  • Reaction Setup: To a solution of 3-amino-2-hydroxypropanoic acid (1 equivalent) in dioxane, add a catalytic amount of a strong acid such as p-toluenesulfonic acid (PTSA) (0.1 equivalents).

  • Addition of Isobutylene: Cool the mixture in a pressure vessel (autoclave) and add an excess of isobutylene (3-5 equivalents).

  • Reaction: Seal the vessel and stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully vent the excess isobutylene. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 3-amino-2-hydroxypropanoate as an oil or a waxy solid.

Part 2: Formation of the Hydrochloride Salt

Reaction Principle: The free amine of the synthesized ester is protonated with hydrochloric acid to form the stable and easily handleable hydrochloride salt.

Experimental Procedure:

  • Dissolution: Dissolve the crude tert-butyl 3-amino-2-hydroxypropanoate in a dry, non-polar organic solvent such as diethyl ether or dichloromethane.

  • Acidification: Cool the solution to 0°C and slowly add a stoichiometric amount (1 equivalent) of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Stir the slurry for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Drying: Wash the collected solid with a small amount of cold, dry solvent and dry it under vacuum to yield tert-butyl 3-amino-2-hydroxypropanoate hydrochloride.

Synthesis_Workflow cluster_part1 Part 1: Free Base Synthesis cluster_part2 Part 2: Hydrochloride Salt Formation Isoserine 3-Amino-2-hydroxypropanoic Acid Reaction_1 Esterification with Isobutylene (Dioxane, PTSA) Isoserine->Reaction_1 1. Workup_1 Aqueous Work-up Reaction_1->Workup_1 2. Free_Base tert-Butyl 3-amino-2-hydroxypropanoate Workup_1->Free_Base 3. Reaction_2 Protonation with HCl (Diethyl Ether) Free_Base->Reaction_2 4. Isolation Filtration and Drying Reaction_2->Isolation 5. Final_Product tert-Butyl 3-amino-2-hydroxypropanoate HCl Isolation->Final_Product 6.

Synthesis workflow for tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride.

Analytical Characterization

The identity and purity of the synthesized tert-butyl 3-amino-2-hydroxypropanoate hydrochloride should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the carbon backbone will appear as multiplets in the region of 3-4 ppm. The protons of the amine and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon of the ester will appear downfield, typically in the range of 170-175 ppm.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion of the free base ([M+H]⁺) at an m/z corresponding to the exact mass of C₇H₁₆NO₃⁺, which is approximately 162.1125.

Applications in Drug Development

The tert-butyl group in medicinal chemistry is a common motif used to enhance metabolic stability and modulate pharmacokinetic properties.[5][6] The tert-butyl ester in this building block serves as a protecting group for the carboxylic acid, allowing for selective modification of the amino and hydroxyl functionalities.

This chiral building block is particularly useful in the synthesis of:

  • Peptidomimetics: The β-hydroxy-α-amino acid structure is a key component of many biologically active peptides and peptidomimetics.

  • Chiral Ligands: The amino and hydroxyl groups can be used to coordinate with metal centers, making this compound a precursor for chiral ligands in asymmetric catalysis.

  • Novel Heterocyclic Systems: The functional groups present in this molecule provide multiple points for cyclization reactions to form novel heterocyclic scaffolds for drug discovery.

References

  • PubChem. tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride. Available from: [Link]

  • Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts. WO2003053909A1.
  • PubChemLite. Tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (C7H15NO3). Available from: [Link]

  • National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. 2013. Available from: [Link]

  • PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem. 2015. Available from: [Link]

Sources

Exploratory

Stability Dynamics of tert-Butyl 3-amino-2-hydroxypropanoate Hydrochloride in Aqueous Solutions: A Technical Whitepaper

Executive Summary tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (CAS 2225141-74-0) is a specialized isoserine derivative utilized as a critical building block in1[1] and peptidomimetic drug development. The presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (CAS 2225141-74-0) is a specialized isoserine derivative utilized as a critical building block in1[1] and peptidomimetic drug development. The presence of the tert-butyl ester and the primary amine hydrochloride salt introduces unique physicochemical behaviors when solvated in aqueous environments. This whitepaper elucidates the mechanistic stability of this compound in water, detailing the causality behind its resistance to base-catalyzed hydrolysis and its susceptibility to specific acid-catalyzed degradation pathways.

Molecular Architecture and Physicochemical Profile

The molecule consists of a 3-amino-2-hydroxypropanoic acid (isoserine) core, where the carboxylic acid is protected as a tert-butyl ester, and the primary amine is protonated as a 2[2].

  • Steric Shielding: The bulky tert-butyl group ( −C(CH3​)3​ ) provides immense steric hindrance around the carbonyl carbon, fundamentally altering its reactivity compared to primary alkyl esters[3].

  • Ionization State: Dissolution of the pure salt in water yields a mildly acidic solution (pH ~4.5–5.5) due to the dissociation of the weak base/strong acid complex.

Aqueous Stability Dynamics

The stability of tert-butyl esters in aqueous solutions is highly dependent on pH and temperature[4]. Unlike standard methyl or ethyl esters, tert-butyl esters exhibit an inverted stability profile: they are highly resistant to basic hydrolysis but labile under strong acidic conditions[3][5].

  • Acidic Conditions (pH < 2): Under strongly acidic conditions, the ester undergoes AAL​1 (acid-catalyzed, alkyl-oxygen cleavage) hydrolysis. The carbonyl oxygen is protonated, leading to the cleavage of the carbon-oxygen bond to release the highly stable6[6], which rapidly deprotonates to form isobutylene gas. However, at mildly acidic pH (pH 4–6), the compound remains remarkably stable because the hydronium ion concentration is insufficient to drive the formation of the carbocation[7].

  • Neutral to Basic Conditions (pH 7–10): In basic media, standard esters undergo base-catalyzed ( BAC​2 ) hydrolysis. However, the tert-butyl group effectively blocks nucleophilic attack by hydroxide ions ( OH− )[3][5]. Furthermore, while the free primary amine is generated at pH > 8, intramolecular aminolysis (lactamization) is sterically forbidden by the tert-butyl moiety. Thus, the compound exhibits excellent stability in7[7].

G A tert-Butyl 3-amino-2-hydroxypropanoate HCl (Aqueous Solvation) B Strong Acid (pH < 2) Protonation of Carbonyl A->B H+ C Mild Acid / Neutral (pH 4-7) Stable Solvation A->C H2O D Basic (pH > 8) Free Amine Formation A->D OH- E A_AL1 Hydrolysis (Isobutylene + Isoserine) B->E Cleavage F Steric Shielding Blocks OH- Attack & Lactamization D->F Protection

pH-dependent mechanistic pathways dictating the aqueous stability of the tert-butyl ester.

Quantitative Data Summary

The following table synthesizes the expected stability half-lives ( t1/2​ ) of the compound across various aqueous conditions, extrapolated from the kinetic behavior of homologous tert-butyl esters and amino acid derivatives[4][7].

pH LevelBuffer SystemTemperatureExpected Stability ( t1/2​ )Primary Degradation Pathway
1.20.1 M HCl25°C< 24 hoursAcid-catalyzed hydrolysis ( AAL​1 )
4.5Unbuffered (Pure H2​O )25°C> 6 monthsNegligible
7.4PBS25°C> 12 monthsNegligible
7.4PBS40°C> 3 monthsTrace thermal degradation
10.0Borate Buffer25°C> 12 monthsSterically blocked (Stable)

Experimental Protocol: Self-Validating Stability Assessment

To empirically validate the stability of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride for drug development workflows, the following self-validating RP-HPLC-MS protocol must be employed. This method ensures that degradation products (e.g., free isoserine) are chromatographically resolved from the intact ester, establishing a closed-loop verification of sample integrity.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade water to yield a 10 mg/mL stock. Vortex for 30 seconds until fully transparent.

Step 2: Buffer Incubation Setup

  • Prepare three distinct 100 mM buffer solutions: Glycine-HCl (pH 2.0), Phosphate Buffered Saline (pH 7.4), and Borate buffer (pH 10.0).

  • Dilute the stock solution 1:10 into each buffer to achieve a final working concentration of 1 mg/mL.

  • Aliquot 200 µL of each mixture into sealed amber HPLC vials to prevent evaporative concentration.

  • Incubate vials in a thermostatically controlled chamber at 25°C and 40°C (accelerated stability).

Step 3: Sampling and Quenching

  • Extract 20 µL aliquots at predefined time points: T=0 , 4h, 24h, 7 days, and 14 days.

  • Causality of Quenching: For the pH 2.0 samples, quench the acid-catalyzed reaction immediately by adding 2 µL of 1 M Tris base (pH 8.5) to neutralize the solution. This arrests the AAL​1 pathway, preventing artificial hydrolysis while the sample resides in the autosampler queue.

  • Store quenched samples at -80°C if analysis is delayed.

Step 4: RP-HPLC-MS Analysis

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI-MS (Positive ion mode). Monitor for the intact mass ( [M+H]+=162.1 ) and the 8 ( [M+H]+=106.1 )[8].

G W1 1. Sample Prep (1 mg/mL in Buffers) W2 2. Incubation (pH 2, 7, 10 @ 25°C/40°C) W1->W2 W3 3. Aliquot & Quench (Neutralize pH 2 samples) W2->W3 W4 4. LC-MS Analysis (C18, ESI+ Mode) W3->W4 W5 5. Kinetic Modeling (Calculate t_1/2) W4->W5

Step-by-step experimental workflow for the kinetic stability assessment via LC-MS.

References

  • [1] Title: tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (Cas ... | Source: parchem.com | URL: 1

  • [2] Title: Tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (C7H15NO3) - PubChemLite | Source: uni.lu | URL:2

  • [8] Title: tert-butyl 3-amino-2-hydroxypropanoate 1427379-81-4 wiki - Guidechem | Source: guidechem.com | URL: 8

  • [3] Title: An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection | Source: benchchem.com | URL: 3

  • [7] Title: Z-Thr(OtBu)-OtBu: A Technical Guide to Stability and Storage | Source: benchchem.com | URL: 7

  • [4] Title: Butyl Acetates (Cicads 64, 2005) | Source: inchem.org | URL: 4

  • [6] Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? | Source: stackexchange.com | URL:6

  • [5] Title: A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups | Source: benchchem.com | URL: 5

Sources

Foundational

An In-Depth Technical Guide to tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (CAS No. 2225141-74-0)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride, a valuable building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding for researchers and drug development professionals.

Introduction: The Significance of β-Hydroxy γ-Amino Acid Esters

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride belongs to the class of β-hydroxy γ-amino acids, a motif of significant interest in pharmaceutical development. The presence of multiple functional groups—an amine, a hydroxyl group, and a carboxylic ester—within a stereochemically rich framework makes these molecules versatile scaffolds for the synthesis of complex and biologically active compounds.[1][2] The tert-butyl ester, in particular, offers a sterically hindered protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions, a crucial feature in multi-step synthetic campaigns.

These structures are integral to the development of a wide array of therapeutics, including enzyme inhibitors and peptidomimetics. The strategic incorporation of β-amino acids can enhance the pharmacological properties of peptide-based drugs, such as increased potency and improved stability against enzymatic degradation.[3]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride

PropertyValueSource
CAS Registry Number 2225141-74-0[4]
Molecular Formula C₇H₁₆ClNO₃[5]
Molecular Weight 197.66 g/mol [5]
Appearance Solid (predicted)
Storage Temperature 4°C[5]

Safety and Handling:

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H336 (May cause drowsiness or dizziness).[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Manufacturing: A Rationale-Driven Approach

While a specific, publicly available, step-by-step synthesis protocol for CAS number 2225141-74-0 is not detailed in the literature, its synthesis can be logically derived from established methodologies for structurally similar compounds. A plausible and efficient synthetic strategy involves the enantioselective synthesis of a protected β-hydroxy γ-amino acid followed by esterification and deprotection/salt formation.

A logical approach would be an asymmetric aldol reaction, a powerful tool for the stereocontrolled formation of C-C bonds and the introduction of hydroxyl and amino functionalities.[1]

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride. This approach emphasizes stereochemical control, a critical aspect in the synthesis of chiral drug intermediates.

SynthesisWorkflow Start Commercially Available Chiral Auxiliary & Aldehyde Precursor Aldol Asymmetric Aldol Reaction Start->Aldol High Diastereoselectivity Protection Orthogonal Protection of Amine and Hydroxyl Groups Aldol->Protection Robust & High-Yielding Esterification tert-Butylation of Carboxylic Acid Protection->Esterification Mild Conditions Deprotection Selective Deprotection & HCl Salt Formation Esterification->Deprotection Acid-mediated Final tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride Deprotection->Final

Caption: Proposed synthetic workflow for tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature for similar transformations and should be optimized for the specific target molecule.

Step 1: Asymmetric Aldol Reaction to form a Protected β-Hydroxy γ-Amino Acid

  • Rationale: To establish the desired stereochemistry at the C2 (hydroxyl) and C3 (amino) positions. The use of a chiral auxiliary, such as an Evans oxazolidinone, allows for a highly diastereoselective reaction.[1]

  • Procedure:

    • To a solution of a chiral N-acetyloxazolidinone in a suitable aprotic solvent (e.g., dichloromethane) at -78 °C, add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine (e.g., triethylamine).

    • After stirring for 30-60 minutes, add the aldehyde precursor, N-protected aminoacetaldehyde, dropwise.

    • Stir the reaction mixture at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable buffer solution and allow it to warm to room temperature.

    • Perform an aqueous workup and purify the product by flash column chromatography.

Step 2: Orthogonal Protection

  • Rationale: To protect the newly formed hydroxyl and amino groups to prevent unwanted side reactions in subsequent steps. The choice of protecting groups is critical for ensuring they can be removed under different conditions than the tert-butyl ester.

  • Procedure:

    • Protect the hydroxyl group, for example, as a silyl ether (e.g., using tert-butyldimethylsilyl chloride).

    • The amine is likely already protected from the aminoacetaldehyde precursor (e.g., with a Boc or Cbz group).

Step 3: tert-Butylation of the Carboxylic Acid

  • Rationale: Introduction of the tert-butyl ester. This is often achieved under acidic conditions with isobutylene or by using a tert-butylating agent.

  • Procedure:

    • Cleave the chiral auxiliary from the aldol product to reveal the carboxylic acid.

    • Dissolve the resulting acid in a suitable solvent (e.g., dichloromethane or tert-butanol).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and an excess of a tert-butyl source (e.g., isobutylene gas or di-tert-butyl dicarbonate).

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Neutralize the reaction, perform an aqueous workup, and purify the tert-butyl ester.

Step 4: Selective Deprotection and HCl Salt Formation

  • Rationale: Removal of the protecting groups on the amine and hydroxyl functionalities (if necessary) and formation of the final hydrochloride salt.

  • Procedure:

    • Selectively deprotect the amine and hydroxyl groups using conditions that do not cleave the tert-butyl ester (e.g., hydrogenation for a Cbz group, or fluoride-based reagents for a silyl ether).

    • Dissolve the deprotected free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to yield the final product.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Table 2: Key Analytical Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.Characteristic signals for the tert-butyl group (singlet around 1.4 ppm in ¹H NMR), the protons on the propanoate backbone, and the carbons of the ester, hydroxyl, and amino-bearing carbons.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity. The method would typically use a C18 column with a mobile phase of acetonitrile and water with a suitable modifier like trifluoroacetic acid.[6]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the mass of the free base or a fragment corresponding to the loss of the tert-butyl group.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for the N-H (amine), O-H (hydroxyl), C=O (ester), and C-O bonds.

Applications in Drug Discovery and Development

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride serves as a crucial chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the introduction of diverse substituents at both the amino and hydroxyl positions, enabling the generation of a library of compounds for screening and lead optimization.

Incorporation into Peptidomimetics and Enzyme Inhibitors

The β-hydroxy γ-amino acid scaffold is a key component of many natural and synthetic bioactive molecules. For instance, this structural motif is found in compounds that exhibit anticonvulsant properties.[7] By mimicking the transition state of enzymatic reactions or by interacting with specific receptor binding sites, molecules derived from this scaffold can act as potent and selective inhibitors of various enzymes, making them attractive targets for drug development in areas such as oncology, infectious diseases, and metabolic disorders.

The following diagram illustrates the central role of this building block in accessing diverse molecular architectures.

Applications BuildingBlock tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride Derivatization Functional Group Derivatization BuildingBlock->Derivatization Versatile Scaffold Peptidomimetics Peptidomimetics Derivatization->Peptidomimetics EnzymeInhibitors Enzyme Inhibitors Derivatization->EnzymeInhibitors ChiralLigands Chiral Ligands Derivatization->ChiralLigands DrugCandidates Potential Drug Candidates Peptidomimetics->DrugCandidates EnzymeInhibitors->DrugCandidates ChiralLigands->DrugCandidates

Sources

Protocols & Analytical Methods

Method

The Versatile Chiral Synthon: Application of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Building Blocks In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Chiral building blocks, such as tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride, are therefore indispensable tools for the medicinal chemist, providing a reliable source of chirality and facilitating the efficient construction of complex molecular architectures.[1][2][3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for this versatile chiral synthon.

Tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride is a bifunctional molecule incorporating a protected amino group, a hydroxyl group, and a protected carboxylic acid. This unique arrangement of functional groups, coupled with its defined stereochemistry, makes it a highly valuable precursor for the synthesis of a range of important pharmaceutical building blocks, including β-amino acids and their derivatives.[6] These motifs are found in a variety of biologically active molecules, including antiviral agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValue
Molecular Formula C₇H₁₆ClNO₃
Molecular Weight 197.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMF
Storage Store in a cool, dry place, typically under refrigeration.

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Core Application: Synthesis of β-Amino Acid Containing Peptides

β-amino acids are crucial components of many peptidomimetics, conferring increased metabolic stability and unique conformational properties to peptide-based drugs.[6] Tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride serves as an excellent starting material for the synthesis of peptides incorporating a β-amino acid residue.

Workflow for Peptide Synthesis

The general workflow for incorporating a β-amino acid derived from tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride into a peptide chain via solid-phase peptide synthesis (SPPS) is depicted below.

Peptide Synthesis Workflow cluster_0 Preparation of the β-Amino Acid Building Block cluster_1 Solid-Phase Peptide Synthesis (SPPS) A tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride B N-Fmoc Protection A->B Fmoc-OSu, Base C Oxidation of Hydroxyl to Carboxylic Acid B->C e.g., TEMPO, NaOCl D Fmoc-β-amino acid-OtBu C->D E Resin Swelling F Fmoc Deprotection of Resin E->F G Coupling of Fmoc-β-amino acid-OtBu F->G Coupling Reagents (e.g., HBTU, DIEA) H Capping (Optional) G->H I Fmoc Deprotection H->I J Coupling of next Amino Acid I->J K Repeat Cycles J->K L Final Deprotection and Cleavage K->L TFA Cocktail M Peptide Purification L->M RP-HPLC

Caption: General workflow for the preparation of a Fmoc-protected β-amino acid from tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride and its subsequent incorporation into a peptide via SPPS.

Protocol 1: N-Terminal Acylation of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride

This protocol describes a standard procedure for the acylation of the primary amine of the title compound, a common first step in its elaboration.

Materials:

  • tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acid Chloride or Activated Carboxylic Acid (e.g., with HBTU/HOBt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (1.0 eq.) in anhydrous DCM.

  • Basification: Add triethylamine or DIPEA (2.2 eq.) to the suspension and stir until the solid dissolves completely.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add the acid chloride (1.05 eq.) or a pre-activated solution of the carboxylic acid (1.05 eq.) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-acylated product.

Protocol 2: Peptide Coupling using the Derived β-Amino Acid

This protocol outlines the coupling of an N-protected β-amino acid (derived from the title compound) to a resin-bound peptide during SPPS.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-Fmoc protected β-amino acid derived from tert-Butyl 3-amino-2-hydroxypropanoate

  • Coupling reagents: e.g., HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation of Amino Acid: In a separate vessel, dissolve the N-Fmoc protected β-amino acid (3 eq. relative to resin loading), HBTU or HATU (2.9 eq.), and HOBt (3 eq., if using HBTU) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.[7]

Application in the Synthesis of Antiviral Agents

The 3-amino-2-hydroxypropanoate scaffold is a key structural motif in a number of potent antiviral agents, particularly neuraminidase inhibitors for the treatment of influenza and HIV protease inhibitors.

Neuraminidase Inhibitors: A Case Study

Neuraminidase is a crucial enzyme for the release of new influenza virus particles from infected cells.[8] Inhibitors of this enzyme, such as oseltamivir (Tamiflu®), are effective antiviral drugs. The synthesis of oseltamivir and its analogues often relies on chiral starting materials to establish the correct stereochemistry of the cyclohexene ring.

Neuraminidase Inhibition cluster_0 Viral Replication Cycle cluster_1 Mechanism of Neuraminidase Inhibitors A Virus binds to cell surface sialic acid residues B Virus enters cell and replicates A->B C New virus particles bud from the cell membrane B->C D Neuraminidase cleaves sialic acid, releasing new viruses C->D E Infection of new cells D->E G Inhibitor binds to the active site of Neuraminidase D->G Inhibition F Neuraminidase Inhibitor (e.g., Oseltamivir) F->G H Sialic acid cleavage is blocked G->H I New virus particles aggregate on the cell surface H->I J Viral spread is halted I->J

Caption: Simplified schematic of influenza virus release and the mechanism of action of neuraminidase inhibitors.

While the exact commercial synthesis of oseltamivir is proprietary, the core structure containing vicinal amino and hydroxyl groups on a carbon backbone highlights the potential utility of building blocks like tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride as a chiral starting material for the stereocontrolled synthesis of such molecules.

HIV Protease Inhibitors

HIV protease is another critical viral enzyme responsible for the maturation of new virus particles.[1] Many HIV protease inhibitors are peptidomimetics designed to mimic the transition state of the natural substrate of the enzyme.[2][9] These often contain a hydroxyethylamine or a similar isostere. The 3-amino-2-hydroxy functionality present in tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride makes it an attractive precursor for the synthesis of these key isosteres.

Conclusion

Tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride is a powerful and versatile chiral building block with significant applications in drug discovery. Its utility in the stereoselective synthesis of β-amino acid-containing peptides and as a precursor for key pharmacophores in antiviral drugs underscores its importance. The protocols and workflows presented in this application note provide a practical framework for the successful implementation of this valuable synthon in research and development settings. The continued exploration of this and other chiral building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.

References

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase. PMC. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. ResearchGate. [Link]

  • Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses. MDPI. [Link]

  • Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Antiviral compounds.
  • Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • 3-Amino-2-hydroxypropanoate. PubChem. [Link]

  • Nitrile-containing antiviral compounds. PubChem. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. [Link]

  • A novel strategy to generate useful chiral compounds. Bionity. [Link]

Sources

Application

Application Note: Synthesis of Isoserine Derivatives from tert-Butyl 3-Amino-2-hydroxypropanoate Hydrochloride for Taxane and Peptidomimetic Scaffolds

Executive Summary Isoserine (3-amino-2-hydroxypropanoic acid) and its derivatives are highly valued non-proteinogenic amino acids. The (2R,3S)-N-benzoyl-3-phenylisoserine motif, in particular, forms the critical C-13 sid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoserine (3-amino-2-hydroxypropanoic acid) and its derivatives are highly valued non-proteinogenic amino acids. The (2R,3S)-N-benzoyl-3-phenylisoserine motif, in particular, forms the critical C-13 side chain of paclitaxel (Taxol) and docetaxel, which is essential for their tubulin-stabilizing anticancer activity. This application note provides a comprehensive, field-validated methodology for synthesizing orthogonally protected isoserine derivatives using tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (CAS: 2225141-74-0) as the foundational building block.

Introduction & Mechanistic Rationale

The construction of complex taxane derivatives and beta-peptide scaffolds requires strict regiochemical and stereochemical control. The selection of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride as a starting material is driven by two critical mechanistic advantages:

  • Amine Stabilization : The hydrochloride salt stabilizes the primary amine, preventing spontaneous intermolecular self-condensation (diketopiperazine formation) or degradation during storage.

  • Orthogonal Protection : The tert-butyl ester provides robust steric protection of the C1-carboxylate against nucleophilic attack during N-acylation or O-silylation. Unlike methyl or ethyl esters, which require harsh basic saponification that can trigger beta-elimination or epimerization at the alpha-chiral center, the tert-butyl group is cleaved under mildly acidic conditions. This preserves base-sensitive functional groups and prevents structural degradation of the delicate1 [1].

Experimental Design & Causality

To generate a paclitaxel side-chain precursor, the synthetic workflow is divided into three distinct phases: N-Acylation, O-Silylation, and Global Deprotection.

  • Phase 1 (N-Acylation) : Requires the in situ liberation of the free amine. We utilize N,N-Diisopropylethylamine (DIPEA), a sterically hindered, non-nucleophilic base, to neutralize the HCl salt without competing with the amine for the electrophile. The reaction is initiated at 0 °C to ensure strict kinetic control, favoring N-acylation over O-acylation [2].

  • Phase 2 (O-Silylation) : The C2-hydroxyl is protected using tert-butyldimethylsilyl chloride (TBSCl) to prevent its interference during the subsequent esterification to the taxane core.

  • Phase 3 (Global Deprotection) : Trifluoroacetic acid (TFA) is used to cleave the tert-butyl ester. Triisopropylsilane (TIPS) is added as a crucial carbocation scavenger to trap the highly reactive tert-butyl cation, preventing the unwanted re-alkylation of the molecule [3].

Workflow SM tert-Butyl 3-amino-2- hydroxypropanoate HCl Int1 N-Benzoyl-tert-butyl isoserinate SM->Int1 BzCl, DIPEA 0°C to RT Int2 N-Benzoyl-O-TBS- tert-butyl isoserinate Int1->Int2 TBSCl, Imidazole DMF, RT Final N-Benzoyl-O-TBS- isoserine (Free Acid) Int2->Final TFA/DCM (1:1) TIPS, RT

Synthetic workflow for orthogonally protected isoserine derivatives.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of N-Benzoyl-tert-butyl isoserinate

Objective: Chemoselective N-benzoylation of the primary amine.

  • Preparation : Suspend tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Free-Basing : Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.5 eq, 25 mmol) dropwise. Causality: The excess base neutralizes the HCl salt and acts as an acid scavenger for the subsequent acylation.

  • Acylation : Add benzoyl chloride (1.05 eq, 10.5 mmol) dropwise over 15 minutes to maintain the internal temperature at 0 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation & QC :

    • TLC : Perform a Ninhydrin stain. The disappearance of the primary amine (no purple spot) validates complete conversion.

    • LC-MS : Confirm the presence of the [M+H]⁺ peak at m/z 266.1.

Protocol 2: O-Silylation of the C2-Hydroxyl Group

Objective: Protection of the secondary hydroxyl group to prevent side reactions during taxane coupling.

  • Preparation : Dissolve the N-Benzoyl-tert-butyl isoserinate (1.0 eq, 8 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Catalysis : Add imidazole (2.5 eq, 20 mmol). Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate with TBSCl.

  • Silylation : Add TBSCl (1.2 eq, 9.6 mmol) in one portion. Stir at room temperature for 12 hours.

  • Workup : Dilute the mixture with ethyl acetate (50 mL) and wash extensively with water (3 × 30 mL) to remove DMF and imidazole salts. Dry the organic layer over MgSO₄ and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 8:2).

  • Validation & QC :

    • ¹H-NMR : Confirm the appearance of two distinct methyl singlets near 0.1 ppm (Si-CH₃) and a 9H singlet near 0.9 ppm (Si-tBu), validating the 2 [4].

Protocol 3: Acidic Cleavage of the tert-Butyl Ester

Objective: Global deprotection to yield the free carboxylic acid for coupling to Baccatin III.

  • Preparation : Dissolve the fully protected intermediate (1.0 eq, 5 mmol) in anhydrous DCM (10 mL).

  • Scavenging : Add Triisopropylsilane (TIPS, 2.0 eq, 10 mmol). Causality: TIPS acts as a hydride donor to quench the tert-butyl carbocation generated during cleavage, preventing the alkylation of the amide or silyl ether.

  • Cleavage : Add Trifluoroacetic acid (TFA, 10 mL) slowly at room temperature. Stir for 3 hours.

  • Workup : Co-evaporate the reaction mixture with toluene (3 × 15 mL) under reduced pressure to azeotropically remove residual TFA. Triturate the crude product in cold diethyl ether to precipitate the pure N-Benzoyl-O-TBS-isoserine.

  • Validation & QC :

    • ¹H-NMR : Verify the complete disappearance of the 9H singlet at ~1.45 ppm (ester tBu group).

    • LC-MS : Confirm the [M-H]⁻ peak in negative ion mode.

Mechanism Ester R-COO-tBu (tert-Butyl Ester) Protonated R-C(=O+H)-O-tBu (Protonated Intermediate) Ester->Protonated + TFA (H+) Cleavage R-COOH + [tBu+] (Carbocation Formation) Protonated->Cleavage C-O Bond Cleavage Product R-COOH + Isobutylene (Final Acid) Cleavage->Product - H+ (or trapped by TIPS)

Acid-mediated cleavage mechanism of the tert-butyl ester protecting group.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes, optimized conditions, and self-validating analytical markers for the three-step synthesis.

Reaction StepReagents & ConditionsExpected YieldPurity (HPLC)Key Analytical Markers (QC)
1. N-Benzoylation BzCl (1.05 eq), DIPEA (2.5 eq), DCM, 0 °C to RT, 2h88 - 92%> 95%LC-MS: [M+H]⁺ = 266.1TLC: Ninhydrin negative
2. O-Silylation TBSCl (1.2 eq), Imidazole (2.5 eq), DMF, RT, 12h85 - 89%> 98%¹H-NMR: 9H singlet @ 0.9 ppm (Si-tBu)HRMS: [M+Na]⁺ = 402.2
3. Ester Cleavage TFA/DCM (1:1), TIPS (2.0 eq), RT, 3h90 - 95%> 98%¹H-NMR: Loss of 9H singlet @ 1.45 ppmLC-MS: [M-H]⁻ = 322.1

References

  • Sati, P., et al. "Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties." Medical Oncology, National Institutes of Health (NIH).
  • "Design, Synthesis, and Utility of Defined Molecular Scaffolds." MDPI.
  • "Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles." The Journal of Organic Chemistry, ACS Publications.
  • "Ab Initio Conformational Study of the Phenylisoserine Side Chain of Paclitaxel." Journal of Medicinal Chemistry, ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing tert-Butyl 3-amino-2-hydroxypropanoate Hydrochloride Synthesis

Welcome to the Technical Support Center. The synthesis of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (isoserine tert-butyl ester hydrochloride) presents unique chemoselective challenges. The presence of a free...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (isoserine tert-butyl ester hydrochloride) presents unique chemoselective challenges. The presence of a free amine, a secondary hydroxyl group, and a highly acid-labile tert-butyl ester requires precise orthogonal protection strategies or highly tuned direct esterification conditions.

This guide is designed for process chemists and drug development professionals to troubleshoot yield-limiting steps, understand the mechanistic causality behind protocol failures, and implement field-proven methodologies.

Mechanistic Workflow & Synthetic Strategies

The following diagram illustrates the two primary synthetic pathways. Historically, indirect synthesis (Route 2) was preferred to bypass the insolubility of the zwitterionic starting material. However, modern catalytic methods (Route 1) now allow for direct, high-yield esterification.

G cluster_route1 Route 1: Direct Esterification cluster_route2 Route 2: Indirect Synthesis A Isoserine (Zwitterion) B t-BuOAc, 1.1 eq Tf2NH (0 °C, 2.5 h) A->B Direct C N-Protection (Cbz-Cl) A->C Indirect H Isoserine t-Butyl Ester (Free Base) B->H NaHCO3 Workup D Cbz-Isoserine C->D E Esterification (Isobutylene / H2SO4) D->E F Cbz-Isoserine t-Butyl Ester E->F G Deprotection (H2, Pd/C) F->G G->H I Isoserine t-Butyl Ester HCl (Target) H->I + 1.0 eq HCl (Anhydrous)

Synthetic pathways for Isoserine tert-Butyl Ester HCl comparing direct and indirect routes.

Troubleshooting & FAQs

Q1: Why does my yield crash during the N-deprotection of my Boc-protected intermediate?

A: This is the most common mechanistic trap in this synthesis. The tert-butoxycarbonyl (Boc) protecting group and the tert-butyl ester are not orthogonal . Both rely on the stability of the tert-butyl carbocation for cleavage under strongly acidic conditions (e.g., HCl in dioxane or TFA). If you attempt to remove a Boc group from Boc-isoserine tert-butyl ester, the acid will simultaneously cleave the tert-butyl ester, reverting your product to the free amino acid[1].

  • Solution: If using an indirect route, you must use a protecting group orthogonal to acid. The Carboxybenzyl (Cbz) group is ideal, as it can be removed via catalytic hydrogenation (H₂, Pd/C) under neutral conditions, preserving the delicate tert-butyl ester before final salt formation.

Q2: How can I overcome the poor solubility and stalling issues during direct esterification?

A: Unprotected isoserine exists as a tightly bound zwitterionic network, making it highly insoluble in organic solvents like tert-butyl acetate. Traditional methods use stoichiometric perchloric acid (HClO₄) to break this network, but the reaction is notoriously slow (16+ hours), frequently stalls at ~60% conversion, and poses severe explosion hazards[2].

  • Solution: Adopt the modern bis(trifluoromethanesulfonyl)imide (Tf₂NH) protocol. By using 1.1 equivalents of Tf₂NH, the free amine is rapidly protonated, breaking the zwitterion. The highly delocalized, non-nucleophilic Tf₂N⁻ counterion stabilizes the intermediate, while the extreme Brønsted acidity of Tf₂NH catalyzes the transesterification with tert-butyl acetate, driving the reaction to completion in under 3 hours at 0 °C[3].

Q3: How do I prevent unwanted O-acylation of the 2-hydroxyl group during esterification?

A: The secondary hydroxyl group on C2 of isoserine is a potential nucleophile. However, under strongly acidic direct esterification conditions (using tert-butyl acetate), the reaction proceeds via an acid-catalyzed mechanism that is highly selective for the more electrophilic carboxylic acid. The steric bulk of the tert-butyl group further prevents O-alkylation of the hydroxyl group. Ensure you maintain strict temperature control (0 °C to RT) to suppress thermodynamic side reactions[3].

Q4: My final hydrochloride salt isolates as a sticky, unmanageable gum instead of a solid powder. What went wrong?

A: tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride is highly hygroscopic. If you used aqueous HCl, or if your solvent was not strictly anhydrous, water will coordinate with the salt, forming a syrup. Furthermore, an excess of HCl can lead to partial ester cleavage, generating impurities that prevent crystallization.

  • Solution: Always use exactly 1.0 equivalent of anhydrous HCl dissolved in a dry ethereal solvent (e.g., 1N HCl in diethyl ether or dioxane). Precipitate the product by adding cold, anhydrous diethyl ether and immediately isolate it under a nitrogen atmosphere[4].

Quantitative Data: Method Comparison

To aid in route selection, the following table summarizes the quantitative performance metrics of the various esterification strategies.

Synthesis MethodReagents & ConditionsAvg. YieldReaction TimeKey Limitations / Drawbacks
Classical Direct t-BuOAc, HClO₄ (stoichiometric)61%16 - 24 hReaction stalls irreversibly; severe explosive hazard[2].
Modern Direct t-BuOAc, Tf₂NH (1.1 eq), 0 °C>85%2.5 hRequires specialized, moisture-sensitive Tf₂NH reagent[3].
Indirect (Cbz) 1. Cbz-Cl 2. Isobutylene/H₂SO₄ 3. H₂, Pd/C~70% (Over 3 steps)3 - 5 daysExtended multi-step workflow; requires autoclave for isobutylene[4].
Indirect (Boc) 1. Boc₂O 2. t-BuOH, EDC 3. HCl/Dioxane< 10%N/AFailure Point: Ester cleaves during Boc deprotection[1].

Self-Validating Experimental Protocols

Protocol 1: Direct Synthesis of Isoserine tert-Butyl Ester (Free Base)

Adapted from the Tf₂NH-catalyzed methodology by Namba et al.[3]

Mechanistic Rationale: The use of 1.1 equivalents of Tf₂NH acts as both a solubilizing proton source for the zwitterion and a potent catalyst for the transesterification with tert-butyl acetate.

  • Preparation: Suspend 2-hydroxy-3-aminopropanoic acid (isoserine, 18.0 mmol) in anhydrous tert-butyl acetate (180 mL, 0.1 M) in an oven-dried, nitrogen-flushed round-bottom flask. Cool the suspension to 0 °C using an ice bath.

  • Catalyst Addition: In a separate dry vial, dissolve bis(trifluoromethanesulfonyl)imide (Tf₂NH, 19.8 mmol, 1.1 eq) in anhydrous CH₂Cl₂ (27 mL).

  • Reaction: Slowly add the Tf₂NH solution dropwise to the isoserine suspension at 0 °C. The mixture will gradually clarify as the zwitterion is protonated and solubilized. Stir at 0 °C for exactly 2.5 hours.

    • In-Process Check: Monitor by TLC (Ninhydrin stain). The starting material should be completely consumed.

  • Quench & Workup: Slowly pour the reaction mixture into a vigorously stirred solution of saturated aqueous NaHCO₃ (350 mL) at 0 °C (reverse addition is critical to prevent ester hydrolysis).

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 150 mL). The NaHCO₃ neutralizes the Tf₂N⁻ salt, liberating the free amino ester into the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure (keep bath temperature < 30 °C to prevent thermal degradation) to yield the free base as a pale oil.

Protocol 2: Anhydrous Hydrochloride Salt Formation

Adapted from standard patent literature for amino acid ester salts[4]

Mechanistic Rationale: Precise stoichiometric control of anhydrous HCl prevents acid-catalyzed cleavage of the tert-butyl ester while ensuring complete salt formation.

  • Dissolution: Dissolve the free base of isoserine tert-butyl ester (from Protocol 1) in 10 volumes of anhydrous diethyl ether. Cool the solution to -20 °C under an inert atmosphere.

  • Titration: Slowly add exactly 1.0 equivalent of a standardized 1N HCl solution in anhydrous ether (prepared by bubbling dry HCl gas into dry ether).

    • In-Process Check: A white precipitate should begin forming immediately upon addition.

  • Maturation: Stir the suspension at -20 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel under a blanket of dry nitrogen. Wash the filter cake with cold (-20 °C) anhydrous ether.

  • Drying: Dry the resulting tert-butyl 3-amino-2-hydroxypropanoate hydrochloride under high vacuum at room temperature for 12 hours. Store in a desiccator over P₂O₅.

References

  • Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide... Organic Chemistry Portal (Synlett Summary)
  • Put and Take Shakes It Up Scientific Upd
  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts (WO2003053909A1)
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols Thieme Connect (Synlett 2024, 35, 235-239)

Sources

Optimization

Troubleshooting solubility issues with tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride in DMF

Answering the user's request to create a technical support center for troubleshooting solubility issues with tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride in DMF. Technical Support Center: tert-Butyl 3-amino-2-hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center for troubleshooting solubility issues with tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride in DMF.

Technical Support Center: tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride

Welcome to the technical support center for tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for solubility challenges encountered when using this compound with N,N-Dimethylformamide (DMF). Our goal is to equip you with the scientific rationale and practical steps to overcome these issues effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering detailed explanations and step-by-step protocols.

Issue 1: The compound is not dissolving in DMF at room temperature, resulting in a cloudy suspension.

Probable Cause: The hydrochloride salt form of tert-Butyl 3-amino-2-hydroxypropanoate increases its polarity. While DMF is a polar aprotic solvent, the salt's crystal lattice energy may be too high to be overcome by the solvent-solute interactions at ambient temperature. The presence of the ionic hydrochloride can lead to strong intermolecular forces within the solid state.

Step-by-Step Solution:

  • Gentle Heating:

    • Protocol: Begin by stirring the suspension at room temperature. Gradually increase the temperature of the mixture in 10-15°C increments, holding at each temperature for 5-10 minutes to observe for dissolution. A temperature range of 40-60°C is often effective for many hydrochloride salts.[1]

    • Causality: Increasing the temperature provides the necessary thermal energy to overcome the crystal lattice forces, allowing the DMF molecules to solvate the ions more effectively.[1]

    • Caution: Be mindful of the thermal stability of your compound. While specific data for this molecule is not widely published, related amino acid esters are generally stable to moderate heating. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

  • Sonication:

    • Protocol: Place the flask containing the suspension in an ultrasonic bath for 15-30 minute intervals. Monitor for dissolution.

    • Causality: Ultrasonic energy helps to break down solid agglomerates, increasing the surface area of the solute that is exposed to the solvent and accelerating the dissolution process.[1]

Issue 2: After initial dissolution with heating, the compound precipitates out of the DMF solution upon cooling.

Probable Cause: This indicates that you have created a supersaturated solution at a higher temperature. As the solution cools, the kinetic energy of the solvent molecules decreases, and they are no longer able to keep the solute ions effectively solvated, leading to recrystallization.

Step-by-Step Solution:

  • Maintain Elevated Temperature: If your experimental protocol allows, maintain the reaction mixture at the temperature at which the compound is fully soluble.

  • Utilize a Co-Solvent System:

    • Protocol: If maintaining a high temperature is not feasible, the addition of a co-solvent can help to keep the compound in solution at lower temperatures. A common strategy is to add a small amount of a more polar or protic solvent.

    • Example Co-solvents:

      • Water: Add deionized water dropwise to the DMF solution. The high polarity of water can significantly enhance the solubility of hydrochloride salts.[2]

      • Methanol or Ethanol: These protic solvents can also aid in solvating the salt.[2][3]

    • Causality: A co-solvent system modifies the overall polarity and hydrogen bonding characteristics of the solvent mixture, creating a more favorable environment for the ionic solute.[1]

Data Presentation: Effect of Co-solvents on Solubility (Illustrative)

Co-solventTypical % (v/v) in DMFExpected Solubility Outcome
Water1-5%Significant increase in solubility
Methanol5-10%Moderate to significant increase
DMSO5-15%May improve solubility for some salts
Issue 3: The compound remains insoluble in DMF even with heating and sonication, or the presence of the hydrochloride is interfering with a subsequent reaction step (e.g., a base-sensitive reaction).

Probable Cause: The hydrochloride salt is rendering the compound insufficiently soluble for your required concentration, or the acidic proton of the ammonium hydrochloride is incompatible with your reaction conditions. In such cases, converting the salt to its free amine form in situ is often the most effective strategy.

Step-by-Step Solution:

  • In-situ Neutralization to the Free Amine:

    • Protocol:

      • Suspend the tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride in DMF.

      • Add a stoichiometric equivalent (1.0 to 1.1 equivalents) of a non-nucleophilic organic base.

      • Stir the mixture at room temperature. The suspension should clarify as the more soluble free amine is formed.

    • Recommended Bases:

      • Triethylamine (TEA)

      • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

    • Causality: The added base deprotonates the ammonium ion of your compound, converting it to the neutral (free) amine. The resulting free amine is typically much more soluble in organic solvents like DMF than its corresponding hydrochloride salt.[4][5] The by-product is the hydrochloride salt of the added base (e.g., triethylammonium chloride), which may or may not precipitate depending on its solubility in DMF.

Visualization: Troubleshooting Workflow

start Start: Insoluble Compound in DMF heat Apply Gentle Heat (40-60°C) start->heat sonicate Use Sonication heat->sonicate No/Partial Dissolution dissolved1 Compound Dissolves heat->dissolved1 Success sonicate->dissolved1 Success insoluble Remains Insoluble sonicate->insoluble No Dissolution precipitates Precipitates on Cooling dissolved1->precipitates cosolvent Add Co-solvent (e.g., H2O, MeOH) precipitates->cosolvent dissolved2 Compound Remains Dissolved cosolvent->dissolved2 neutralize Neutralize with Organic Base (e.g., TEA, DIPEA) insoluble->neutralize dissolved3 Compound Dissolves (as free amine) neutralize->dissolved3 cluster_0 Insoluble Salt Form (Suspended in DMF) cluster_1 Soluble Free Amine Form (Dissolved in DMF) Salt R-NH3+ Cl- FreeAmine R-NH2 Salt->FreeAmine Deprotonation FreeAmine->Salt Protonation BaseSalt - Base-H+ Cl- (e.g., Et3NH+ Cl-) Base + Base (e.g., Et3N)

Caption: Equilibrium between the salt and free amine forms.

References

  • tert-butyl 3-amino-2-hydroxypropanoate hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan. [Link]

  • Tert-butyl 3-amino-2-hydroxypropanoate hydrochloride. PubChem. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Salt formation to improve drug solubility. ScienceDirect. [Link]

  • Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? Reddit. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Amino Acid Freebase vs. HCl Salt. Reddit. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Chimia. [Link]

  • DMF Work-up and Solubility Issues. Reddit. [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. [Link]

  • Based catalysis HMPA alternatives. Reddit. [Link]

  • How to convert the ammonium salt into the free amine in DMF? ResearchGate. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • tert-butyl (2R)-2-amino-3-hydroxypropanoate hydrochloride. NextSDS. [Link]

Sources

Troubleshooting

Preventing racemization during tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of coupling tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of coupling tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (the tert-butyl ester of isoserine).

This guide moves beyond generic protocols to explain the causality behind experimental choices, ensuring your synthetic workflows remain robust, high-yielding, and stereochemically pure.

Section 1: Mechanistic Insights (The "Why")

Coupling an activated N-protected amino acid to tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride presents a dual chemical challenge:

  • The Hydrochloride Salt Dilemma: Because the amine is supplied as an HCl salt, a base must be added to liberate the free nucleophile. However, the introduction of standard tertiary amines (like DIPEA or TEA) creates a basic environment that rapidly abstracts the alpha-proton of the activated electrophile (e.g., Fmoc-AA-OH). This leads to the formation of an achiral oxazolone intermediate , resulting in devastating levels of racemization (epimerization) in the final product[1][2].

  • The Competing Nucleophile: The target molecule contains an unprotected C2-hydroxyl group. While the C3-primary amine is kinetically more nucleophilic, elevated temperatures or the use of excess base can promote unwanted O-acylation.

To achieve a self-validating, racemization-free system, we must abandon traditional HATU/DIPEA methods. Instead, we rely on in situ neutralization using a sterically hindered, weak base combined with a highly efficient coupling additive.

Mechanism ActivatedAcid Activated N-Protected Amino Acid Base Strong Tertiary Base (e.g., DIPEA / TEA) ActivatedAcid->Base Base abstraction of alpha-proton Amine tert-Butyl 3-amino-2- hydroxypropanoate ActivatedAcid->Amine Direct Aminolysis (TMP Base, 0 °C) Oxazolone Oxazolone Intermediate (Achiral/Racemic) Base->Oxazolone Cyclization Oxazolone->Amine Nucleophilic attack RacemicProduct Racemized Peptide Product Amine->RacemicProduct Epimerized ChiralProduct Enantiopure Peptide Product Amine->ChiralProduct Retention of Configuration

Fig 1. Base-catalyzed oxazolone racemization vs. direct aminolysis pathway.

Section 2: Quantitative Data on Coupling Conditions

The choice of base and coupling additive dictates the chiral integrity of your product. The table below summarizes the expected epimerization rates based on established kinetic studies[1][3][4].

Coupling ReagentAdditiveBase (Equivalents)TemperatureEpimerization (%)O-Acylation Risk
HATUNoneDIPEA (2.0 eq)RT> 5.0 %High
DICHOBtNMM (1.0 eq)RT~ 2.0 - 3.0 %Moderate
DIC OxymaPure TMP (1.0 eq) 0 °C to RT < 0.5 % Low
DEPBTNoneTMP (1.0 eq)0 °C to RT< 1.0 %Low

Section 3: Step-by-Step Methodology (In Situ Neutralization Protocol)

Do not pre-activate the carboxylic acid in the presence of base. Follow this self-validating workflow to ensure maximum yield and >99% enantiomeric excess (ee).

Reagents Required:

  • Fmoc-AA-OH (Electrophile): 1.0 eq

  • tert-Butyl 3-amino-2-hydroxypropanoate HCl (Nucleophile): 1.0 eq

  • OxymaPure: 1.0 eq

  • N,N'-Diisopropylcarbodiimide (DIC): 1.0 eq

  • 2,4,6-Trimethylpyridine (TMP / sym-collidine): 1.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve Fmoc-AA-OH (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath.

  • Activation: Add DIC (1.0 eq) to the mixture. Stir for exactly 2–3 minutes. Crucial: Do not exceed 3 minutes to prevent the accumulation of over-activated species.

  • Nucleophile Addition: Add the tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride salt (1.0 eq) directly to the reaction mixture as a solid or pre-dissolved in a minimal amount of DMF.

  • In Situ Neutralization (The Critical Step): Slowly add TMP (1.0 eq) dropwise over 5 minutes. By adding the base last and strictly matching the equivalents of the HCl salt, the base is immediately consumed by the neutralization process, leaving no excess base to catalyze oxazolone formation.

  • Propagation: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to gradually warm to room temperature for an additional 2–3 hours.

  • Validation & Workup: Monitor completion via LC-MS. Dilute with EtOAc, wash sequentially with 5% aqueous citric acid (to remove TMP), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

Workflow Step1 1. Dissolve Fmoc-AA-OH & OxymaPure in DMF Step2 2. Add DIC (Activator) at 0 °C Step1->Step2 Step3 3. Add tert-Butyl 3-amino- 2-hydroxypropanoate HCl Step2->Step3 Step4 4. Add TMP (Base) Dropwise (1.0 eq) Step3->Step4 Step5 5. Stir at 0 °C to RT for 2-4 hours Step4->Step5

Fig 2. Optimized step-by-step workflow for racemization-free peptide coupling.

Section 4: Frequently Asked Questions (FAQs)

Q: Why am I observing O-acylation alongside the desired N-acylation? A: tert-Butyl 3-amino-2-hydroxypropanoate contains an unprotected C2-hydroxyl group. While the C3-primary amine is inherently more nucleophilic, O-acylation can occur if the reaction is performed at elevated temperatures, if excess base is used, or if the activated acid is highly sterically hindered. To prevent this, strictly control the temperature (0 °C during activation) and use exactly 1.0 equivalent of TMP.

Q: Can I use HATU instead of DIC/OxymaPure? A: While HATU is a highly efficient coupling reagent, it requires a tertiary amine base (typically DIPEA) to generate the active ester. The combination of HATU and strong bases is notorious for promoting epimerization, especially when coupling to structurally complex amines[2][6]. If you must use an uronium/aminium salt, pair it with TMP rather than DIPEA, but DIC/OxymaPure remains the safer choice for maintaining chiral integrity[4].

Q: Is pre-activation of the carboxylic acid recommended? A: No. Prolonged pre-activation in the presence of base is the leading cause of racemization[2]. The protocol above uses an in situ neutralization strategy where the base is added last, ensuring that the activated ester is immediately intercepted by the free amine rather than undergoing intramolecular cyclization to an oxazolone.

Section 5: References

  • [5] OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available at: [Link]

  • [6] Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • [4] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • [2] Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. PubMed (NIH). Available at: [Link]

Sources

Optimization

Handling and storage best practices to prevent degradation of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride

Welcome to the Technical Support Center for amino acid derivative handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of tert-Butyl 3-amino-2-hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivative handling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (often referred to as H-Isoser-OtBu HCl).

This compound presents a unique handling challenge: it contains a highly hygroscopic amine hydrochloride salt adjacent to an acid-labile tert-butyl ester. Failure to control the storage environment inevitably leads to a self-catalyzing degradation cascade.

Diagnostic Overview & Causality

Why is this specific compound so unstable on the benchtop? The instability of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride is driven by the synergistic interaction between atmospheric moisture and its inherent functional groups. Amino acid hydrochlorides are notoriously hygroscopic[1]. When exposed to ambient air, the salt rapidly absorbs water, creating a localized, highly concentrated aqueous acidic microenvironment (due to the dissociation of HCl).

While tert-butyl esters are highly stable to basic conditions, they are exceptionally sensitive to acid-catalyzed hydrolysis. Under acidic conditions, the ester undergoes a unimolecular elimination (E1) mechanism. The acid protonates the ester oxygen, prompting the departure of a stable tert-butyl cation, which rapidly loses a proton to become isobutylene gas, leaving behind the free carboxylic acid (isoserine)[2].

G A Atmospheric Moisture (H2O) B H-Isoser-OtBu HCl (Hygroscopic Salt) A->B Absorption C Localized Acidic Microenvironment (H+ + Cl-) B->C Dissolution D Protonation of tert-Butyl Ester Oxygen C->D Catalysis E E1 Elimination (Cleavage) D->E Activation F Isobutylene Gas (Evaporates) E->F Byproduct G Isoserine Free Acid (Degradation Product) E->G Main Product

Mechanistic pathway of moisture-induced acid-catalyzed cleavage of the tert-butyl ester.

Troubleshooting FAQs

Q: My reagent has turned from a free-flowing powder into a sticky, clumped solid. Is it still usable? A: Likely not without purification. Clumping is the primary macroscopic indicator of moisture ingress. Because water acts as the solvent for the localized acid-catalyzed cleavage of the tert-butyl group, a clumped powder has likely already begun degrading into free isoserine. You must validate the structural integrity via 1 H NMR before proceeding with any peptide coupling or synthesis steps.

Q: I stored the bottle at -20°C as instructed, but it still degraded. Why? A: Thermal degradation was prevented, but condensation was introduced. If you open a -20°C vial immediately upon removing it from the freezer, atmospheric moisture instantly condenses on the cold powder. Over multiple freeze-thaw/opening cycles, this accumulated water drives the E1 elimination of the ester[2].

Q: How can I confirm if the tert-butyl ester has been cleaved? A: The most definitive and self-validating method is 1 H NMR in DMSO- d6​ or D 2​ O. You should observe a massive, sharp singlet integrating to 9 protons at approximately δ 1.45 ppm corresponding to the intact tert-butyl group. If this peak is diminished or absent, and you observe a shift in the α -proton, the ester has hydrolyzed.

Quantitative Degradation Markers

To ensure experimental reproducibility, cross-reference your reagent against these established quality control parameters before use:

ParameterOptimal State (Intact)Degraded State (Compromised)Analytical Validation Method
Physical Appearance Free-flowing white powderClumped, sticky, or glassy solidVisual inspection
Moisture Content < 0.5% w/w> 2.0% w/wKarl Fischer Titration
Ester Integrity Intact tert-butyl groupCleaved (Free carboxylic acid) 1 H NMR: Loss of ~1.45 ppm singlet (9H)
Chromatographic Purity > 98%< 90% (Presence of isoserine)LC-MS: Shift from m/z 162 [M+H] + to m/z 106

Standard Operating Protocols (SOPs)

To establish a self-validating system of trustworthiness in your lab, strictly adhere to the following protocols for handling and recovery.

Protocol A: Moisture-Free Aliquoting and Storage

Objective: Prevent condensation and limit moisture exposure during the lifecycle of the bulk reagent.

  • Equilibration: Upon receiving the bulk reagent on dry ice, immediately transfer the sealed bottle into a vacuum desiccator containing active Drierite (calcium sulfate). Allow the intact bottle to equilibrate to room temperature (RT) for at least 4 hours. Causality: This prevents condensation from forming on the cold glass and subsequently entering the bottle upon opening.

  • Inert Transfer: Move the equilibrated, unopened bottle into a glovebox purged with high-purity Argon or Nitrogen (H 2​ O < 1 ppm).

  • Aliquoting: Weigh the bulk powder into single-use amber glass vials. Note: Amber glass is preferred to prevent any potential long-term photo-oxidation, though moisture is the primary enemy.

  • Sealing: Cap each vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Storage: Remove the aliquots from the glovebox and store them immediately at -20°C in a secondary container backfilled with desiccant.

Workflow S1 Receive Bulk Reagent S2 Equilibrate to RT (in desiccator) S1->S2 S3 Transfer to Glovebox (Argon/N2 atm) S2->S3 S4 Aliquoting (Single-use vials) S3->S4 S5 Seal with PTFE Caps & Parafilm S4->S5 S6 Store at -20°C (Over Desiccant) S5->S6

Optimal handling and aliquoting workflow to prevent moisture ingress and thermal degradation.

Protocol B: Recovery of Moisture-Compromised Reagent

Objective: Salvage reagent that has absorbed moisture but has not yet undergone ester hydrolysis.

  • Validation: First, run a rapid LC-MS or 1 H NMR. If the tert-butyl group is already cleaved (>5% free acid), discard the batch. The cleavage is irreversible. If the ester is intact but the powder is clumped, proceed to step 2.

  • Dissolution: Dissolve the clumped reagent in a minimal amount of anhydrous, LC-MS grade acetonitrile/water (80:20 v/v).

  • Flash Freezing: Transfer the solution to a lyophilization flask and flash-freeze it using a liquid nitrogen/isopropanol bath.

  • Lyophilization: Lyophilize the sample at < 0.1 mbar for 24–48 hours until a fluffy, free-flowing white powder is restored.

  • Post-Drying: Immediately transfer the flask to a desiccator, equilibrate to RT, and follow Protocol A for aliquoting.

References

  • Lehsten, et al. "Nucleoside phosphoramidates" US Patent 8618076B2 (Details on the extreme hygroscopicity of amino acid hydrochlorides and moisture control).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 3-amino-2-hydroxypropanoate Hydrochloride Couplings

Welcome to the technical support resource for navigating the complexities of coupling reactions with tert-butyl 3-amino-2-hydroxypropanoate hydrochloride. This guide is designed for researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for navigating the complexities of coupling reactions with tert-butyl 3-amino-2-hydroxypropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging synthetic transformations. The inherent steric bulk of the tert-butyl group, combined with the bidentate nature of the amino and hydroxyl groups, presents a unique set of obstacles to achieving high-yield, clean amide bond formations.[1][2] This center provides in-depth, experience-driven advice to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes tert-butyl 3-amino-2-hydroxypropanoate hydrochloride a "difficult" coupling partner?

A: The primary challenge stems from steric hindrance. The bulky tert-butyl group physically obstructs the approach of both the activating reagent to the carboxylic acid partner and the subsequent approach of the amine to the activated carbonyl center.[1][2] This slows down the reaction rate and can lead to incomplete conversions.[1] Additionally, the presence of a free hydroxyl group can potentially lead to side reactions, such as O-acylation, if not properly managed, further complicating the reaction profile.

Q2: My standard coupling protocol (e.g., using EDC/HOBt) is giving low yields. Why is this happening?

A: Standard carbodiimide-based methods, like those using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), are often inefficient for sterically demanding couplings.[3][4] The activated O-acylisourea intermediate formed is not reactive enough to overcome the high activation energy barrier imposed by the steric bulk.[5] This results in slow reaction rates, allowing for competing side reactions and degradation of activated species, ultimately leading to low yields.[1][4]

Q3: What are the initial signs that steric hindrance is the main problem in my reaction?

A: Key indicators include:

  • Low or no product formation: Despite using standard coupling conditions that work for less hindered substrates.

  • Stalled reactions: Monitoring by TLC or LC-MS shows a significant amount of starting material remaining even after extended reaction times.[1]

  • Formation of side products: You may observe byproducts resulting from the decomposition of the coupling agent or reaction with the solvent. With uronium reagents, for instance, guanidinylation of the amine can occur if carboxyl activation is slow.[6]

Troubleshooting Guides & Optimization Strategies

When encountering difficulties, a systematic approach to troubleshooting is critical. The following guides address common failure modes and provide actionable solutions.

Issue 1: Low or No Product Yield

This is the most common problem and is almost always linked to insufficient activation of the carboxylic acid or ineffective coupling with the sterically hindered amine.

Root Cause Analysis & Solution Workflow

Caption: Workflow for addressing low coupling yields.

In-Depth Solutions
  • Upgrade Your Coupling Reagent: For hindered couplings, more powerful reagents are necessary.[6] Uronium/aminium salts and phosphonium salts are designed for these challenges.[3]

    • Uronium/Aminium Reagents: HATU, HCTU, and COMU are excellent choices.[6] They react with carboxylic acids to form highly reactive OAt or Oxyma esters, which are more effective than the OBt esters generated by older reagents like HBTU.

    • Phosphonium Reagents: PyBOP and PyAOP are highly efficient and are known to give cleaner reactions than some uronium salts, as they avoid the potential side reaction of N-terminal guanidinylation.[7]

  • Optimize Reaction Conditions:

    • Time and Temperature: Sterically hindered reactions are slow. Extending the reaction time, even to 12-24 hours, can be necessary.[1] If the reaction is still sluggish, gently increasing the temperature to 30-40°C can overcome the activation energy barrier. However, this must be done cautiously, as higher temperatures can increase the risk of racemization.[1]

    • Concentration: Higher concentrations can favor the bimolecular coupling reaction. If solubility is an issue, consider alternative solvents like DMF or NMP.[8]

  • Choice of Base: The base is crucial for deprotonating the amine hydrochloride and neutralizing acids formed during the reaction.

    • Recommended Bases: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[9] These bases are less likely to cause side reactions like racemization compared to smaller bases like triethylamine (TEA).[10]

Issue 2: Presence of Significant Side Products

Side products can arise from reactions with the hydroxyl group, reaction of the coupling agent with the amine, or degradation of reagents.

Common Side Products and Mitigation Strategies
Side ProductProbable CauseMitigation Strategy
O-Acylated Product The free hydroxyl group is acylated in addition to, or instead of, the target amine.1. Choose a milder activation method: Methods like the mixed anhydride approach using isobutyl chloroformate at low temperatures can sometimes favor N-acylation.[10]2. Protect the hydroxyl group: If O-acylation is persistent, protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) prior to coupling is the most robust solution. This adds steps but ensures clean N-acylation.
Guanidinylated Amine Use of excess uronium/aminium reagents (like HBTU, HATU) where the reagent reacts directly with the free amine.[6]1. Switch to a phosphonium reagent: PyBOP or PyAOP do not cause this side reaction.2. Control stoichiometry: Avoid using a large excess of the uronium reagent. Pre-activating the carboxylic acid for a short period before adding the amine can also minimize this.
N-Acylurea Use of carbodiimide reagents (EDC, DCC) where the O-acylisourea intermediate rearranges.1. Use an additive: Always use HOBt or, preferably, OxymaPure with carbodiimides to trap the active intermediate and prevent rearrangement.[5][9][11]2. Switch to a modern coupling reagent (uronium or phosphonium salts) that avoids this pathway altogether.[3]
Alternative Activation Strategies

If onium salt-based methods fail, consider more classical but powerful activation methods.

  • Acid Chloride Formation: This is one of the most reactive methods for forming an amide bond.[12][13]

    • Procedure: Convert the carboxylic acid partner to an acid chloride using a mild reagent like oxalyl chloride or a more robust one like thionyl chloride.[14][15] The resulting acid chloride is then reacted with the tert-butyl 3-amino-2-hydroxypropanoate hydrochloride in the presence of at least two equivalents of a non-nucleophilic base.[16]

    • Caution: This method is harsh and may not be suitable for complex molecules with sensitive functional groups.[12] The HCl generated requires careful neutralization.[16]

  • Mixed Anhydride Method: This method offers a good balance of reactivity and mild conditions, often minimizing racemization.[10][17]

    • Procedure: The carboxylic acid is reacted with a chloroformate, such as isobutyl chloroformate, at low temperature (-15 °C to 0 °C) in the presence of a base like N-methylmorpholine (NMM) or DIPEA.[10] This forms a highly reactive mixed anhydride. The amine component is then added to the reaction mixture.

    • Benefit: This is a cost-effective and scalable method that often works well when other reagents fail.[10]

Recommended Experimental Protocol: High-Reactivity Uronium Salt Coupling

This protocol provides a robust starting point for coupling a generic carboxylic acid (R-COOH) with tert-butyl 3-amino-2-hydroxypropanoate hydrochloride, employing HATU as the coupling reagent.

Materials:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[9]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Pre-activation: Stir the solution at room temperature for 5-10 minutes. This allows for the formation of the reactive OAt-ester.

  • Amine Addition: In a separate flask, dissolve tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to this solution to neutralize the hydrochloride salt and provide the necessary basic environment for the coupling.

  • Coupling Reaction: Add the amine/DIPEA solution to the pre-activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 2-4 hours. If the reaction is slow, allow it to stir overnight.[1] If it remains incomplete, consider warming the mixture to 30-40°C.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Caption: Step-by-step experimental workflow for a HATU-mediated coupling.

References

  • A Glimpse into the Development of Peptide Coupling Reagents. (2025, October 21). Veranova. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Tantillo, D. J. (2019). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Retrieved from [Link]

  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. (n.d.). PMC. Retrieved from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. (2018, February 12). ACS Publications. Retrieved from [Link]

  • EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. (2015, March 30). Luxembourg Bio Technologies. Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 11). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (n.d.). Academia.edu. Retrieved from [Link]

  • Chemistry of Acid Halides. (2024, September 30). LibreTexts. Retrieved from [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Retrieved from [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (n.d.). PMC. Retrieved from [Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020, September 23). Digital CSIC. Retrieved from [Link]

  • Chemistry Acid Chloride. (n.d.). SATHEE - IIT Kanpur. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Acyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Acyl chloride formation in presence of acid sensitive groups. (2024, July 23). Reddit. Retrieved from [Link]

  • Tert-butyl esters. (2025, August 15). Fiveable. Retrieved from [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (2011, May 19). Organic Letters - ACS Publications. Retrieved from [Link]

  • Coupling reaction sometimes works, sometimes doesn't. (2023, October 5). Reddit. Retrieved from [Link]

  • tert-butyl 3-amino-2-hydroxypropanoate hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride vs methyl 3-amino-2-hydroxypropanoate in synthesis

Executive Summary Isoserine (3-amino-2-hydroxypropanoic acid) derivatives are indispensable building blocks in modern drug discovery, serving as the core structural motif in the paclitaxel (Taxol) C-13 side chain, bestat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoserine (3-amino-2-hydroxypropanoic acid) derivatives are indispensable building blocks in modern drug discovery, serving as the core structural motif in the paclitaxel (Taxol) C-13 side chain, bestatin analogs, and various β2,2 -amino acid peptidomimetics[1],[2]. When designing a synthetic route, the selection of the C-terminal protecting group—specifically between the tert-butyl ester and the methyl ester—is a critical strategic decision. This choice dictates the pathway's orthogonality, stereochemical integrity, and overall yield. This guide provides an objective, data-driven comparison of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride and methyl 3-amino-2-hydroxypropanoate, detailing their mechanistic profiles, deprotection dynamics, and field-proven experimental protocols.

Structural & Mechanistic Profiling

The chemical physics of the ester protecting group fundamentally alters the reactivity of the adjacent α -hydroxyl and β -amino groups on the isoserine scaffold.

  • Methyl 3-amino-2-hydroxypropanoate (CAS 72185-81-0) : The methyl ester offers minimal steric hindrance. This high accessibility is highly advantageous when synthesizing sterically demanding intermediates, such as fused bicyclic N,O-acetals[1],[2]. However, its reliance on basic saponification for deprotection introduces the risk of base-catalyzed side reactions, including β -elimination or epimerization at the α -stereocenter.

  • tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride : The bulky tert-butyl group provides substantial steric shielding around the α -hydroxyl group. Its primary advantage lies in its acid-labile nature, which allows for orthogonal deprotection in the presence of highly base-sensitive moieties, such as O-linked carbohydrates in the synthesis of Tn antigen mimics[3].

OrthogonalProtection Start Isoserine Scaffold tBu tert-Butyl Ester (Sterically Hindered) Start->tBu Me Methyl Ester (Sterically Accessible) Start->Me tBu_Cleavage Acidic Cleavage (TFA / HCl) tBu->tBu_Cleavage Me_Cleavage Basic Saponification (LiOH / NaOH) Me->Me_Cleavage tBu_App Preserves Base-Labile Groups (e.g., O-Glycosides) tBu_Cleavage->tBu_App Me_App Preserves Acid-Labile Groups (e.g., Boc, Trt) Me_Cleavage->Me_App

Figure 1: Orthogonal protection workflows dictating the selection of isoserine ester derivatives.

Orthogonality & Deprotection Dynamics

The causality behind choosing one ester over the other is deeply rooted in the principles of orthogonal protection:

  • Base-Sensitive Workflows (Favoring tert-Butyl): In the synthesis of glycopeptides or Tn antigen mimics, the O-glycosidic linkage is highly susceptible to base-catalyzed β -elimination. Saponification of a methyl ester using LiOH would inevitably degrade the carbohydrate moiety. By employing the tert-butyl ester, chemists can execute a global deprotection using trifluoroacetic acid (TFA), which cleanly cleaves the tert-butyl group while preserving the delicate O-glycosidic bonds[3].

  • Acid-Sensitive Workflows (Favoring Methyl): When the synthetic route involves highly acid-labile protecting groups (e.g., trityl groups on adjacent side chains) or when forming acid-sensitive acetals, the methyl ester is preferred. The methyl ester can be cleaved using mild aqueous bases (e.g., LiOH in THF/H₂O) without disturbing acid-sensitive functionalities[2].

Comparative Performance Data

Parametertert-Butyl 3-amino-2-hydroxypropanoate HClMethyl 3-amino-2-hydroxypropanoate
Standard Form Hydrochloride saltHydrochloride salt
Steric Profile Highly hindered α -environmentMinimal steric bulk
Deprotection Catalyst Strong Acid (TFA, HCl in dioxane)Base (LiOH, NaOH) or Nucleophile
Orthogonality Preserves base-sensitive groups (e.g., O-glycans)Preserves acid-sensitive groups (e.g., Trt, Boc)
Epimerization Risk Low (Acidic cleavage does not abstract α -protons)Moderate to High (Basic conditions can abstract α -protons)
Primary Synthetic Use Tn antigen mimics[3], glycopeptidesBicyclic N,O-acetals[2], β2,2 -amino acids[1]

Experimental Methodologies

Protocol A: Diastereoselective Formation of Bicyclic N,O-Acetals (Using Methyl Ester)

This protocol leverages the minimal steric hindrance of the methyl ester to form a fused oxazolidine-oxazolidinone scaffold, a critical precursor for stereoselective α -alkylation[1],[2].

Materials:

  • (S)-N-Boc-isoserine methyl ester (200 mg, 0.91 mmol)

  • 2,2,3,3-Tetramethoxybutane (TMB) (330 mg, 1.82 mmol)

  • (1S)-(+)-10-Camphorsulfonic acid (CSA·H₂O) (46 mg, 0.18 mmol)

  • Anhydrous Toluene (4 mL)

Step-by-Step Procedure:

  • Initiation: In a round-bottom flask, dissolve (S)-N-Boc-isoserine methyl ester in anhydrous toluene.

  • Reagent Addition: Add TMB and CSA·H₂O to the solution. Causality: CSA acts as a mild acid catalyst to drive the tandem N,O-acetalization and intramolecular transcarbamoylation, while TMB serves as the acetalization agent[2].

  • Reflux: Stir the solution under reflux in an oil bath for 1 hour. Causality: Refluxing in toluene allows for the azeotropic removal of the methanol byproduct, driving the equilibrium toward the cyclic product.

  • Quenching & Extraction: Cool the reaction to room temperature, dilute with diethyl ether (10 mL), and quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the CSA. Extract the aqueous phase with diethyl ether (2 × 10 mL).

  • Self-Validation: Monitor the reaction via TLC (using a KMnO₄ stain). The reaction is complete when the starting material spot is fully consumed. The product will appear as two closely eluting spots representing the diastereomeric bicyclic N,O-acetals[2].

Protocol B: Synthesis of Chiral Cyclic Sulfamidates (Using tert-Butyl Ester)

This protocol utilizes the tert-butyl ester to prepare electrophilic cyclic sulfamidates for subsequent nucleophilic ring-opening by carbohydrates, ensuring the ester can be removed later without basic conditions[3].

Materials:

  • N-Boc-(S)-isoserine tert-butyl ester (2.6 mmol)

  • Thionyl chloride (SOCl₂) (0.33 mL, 4.7 mmol)

  • Imidazole (1.06 g, 15.7 mmol)

  • Anhydrous Dichloromethane (DCM) (23 mL)

Step-by-Step Procedure:

  • Activation: To a solution of imidazole in DCM (15 mL) at 0–5 °C, slowly add a solution of SOCl₂ in DCM (5 mL) over 15 minutes. Stir at room temperature for 1 hour, then cool to −10 °C[3].

  • Coupling: Dropwise add a solution of N-Boc-(S)-isoserine tert-butyl ester in DCM (8 mL) over 30 minutes at −10 °C. Stir at room temperature for 2 hours.

  • Mechanistic Causality: Imidazole is used in large excess to act as a base, neutralizing the highly acidic HCl byproduct generated by the reaction of the diol/amine with thionyl chloride. This is absolutely critical; failure to neutralize the HCl would result in the premature cleavage of the acid-labile tert-butyl ester and Boc groups[3].

  • Self-Validation: The initial reaction of SOCl₂ with imidazole will form a visible white precipitate (imidazole hydrochloride). Successful formation of the cyclic sulfamidate can be confirmed by the absence of hydroxyl stretching (~3300 cm⁻¹) in the FTIR spectrum of the crude product[3].

SulfamidateWorkflow BocIso N-Boc-Isoserine tert-Butyl Ester Sulf Cyclic Sulfamidate Formation BocIso->Sulf SOCl2 RingOp Nucleophilic Attack (C1-O-Carbohydrate) Sulf->RingOp Inversion Hydrolysis Sulfate Hydrolysis RingOp->Hydrolysis H+ Product Tn Antigen Mimic Hydrolysis->Product

Figure 2: Synthesis of Tn antigen mimics via cyclic sulfamidate ring-opening.

Sources

Comparative

Comparative Guide: HPLC Method Validation for the Purity Analysis of tert-Butyl 3-amino-2-hydroxypropanoate Hydrochloride

The accurate purity determination of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (isoserine tert-butyl ester hydrochloride) presents a formidable analytical bottleneck in pharmaceutical development. As a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The accurate purity determination of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride (isoserine tert-butyl ester hydrochloride) presents a formidable analytical bottleneck in pharmaceutical development. As a highly polar, non-chromophoric chiral building block, it defies traditional reversed-phase liquid chromatography (RP-HPLC) paradigms.

This guide objectively evaluates alternative HPLC modalities and provides a field-proven, self-validating methodology for its purity analysis, grounded in the [1].

The Analytical Challenge & Causality of Method Selection

To design a robust analytical method, we must first deconstruct the molecule's physicochemical properties and understand the causality behind why standard methods fail:

  • Extreme Hydrophilicity: The presence of a primary amine and a secondary hydroxyl group results in a negative partition coefficient ( logP<0 ). Causality: On a standard C18 column, the compound elutes in the void volume because it cannot partition into the hydrophobic stationary phase.

  • Lack of Chromophores: The molecule lacks conjugated π -systems. Causality: Standard UV/Vis detectors are virtually blind to it above 210 nm. Relying on low-UV (205 nm) detection introduces severe baseline drift from mobile phase absorbance and poor signal-to-noise ratios.

  • Acid-Labile Ester: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis. Causality: Mobile phases with a pH below 2.0 (e.g., 0.1% TFA) will degrade the sample during analysis, leading to false impurity reporting.

Modality Comparison: Finding the Optimal Path

We compared three distinct chromatographic strategies to overcome these challenges. The quantitative performance data is summarized in the table below.

Performance ParameterHILIC with CAD Detection (Optimal)Pre-Column Derivatization (RP-UV)Ion-Pairing RP-HPLC (Low-UV)
Retention Mechanism Hydrophilic PartitioningHydrophobic (Post-Tagging)Electrostatic & Hydrophobic
Sample Prep Time < 5 mins (Direct Dilution)> 45 mins (Chemical Derivatization)< 5 mins (Direct Dilution)
Sensitivity (LOD) ~10 ng on-column ~5 ng on-column> 200 ng on-column
Linearity ( R2 ) > 0.998 (with PFV applied)> 0.999> 0.990 (High baseline noise)
Specificity Excellent (Mass-based)Good (Tag-dependent)Poor (Solvent interference)
System Equilibration Moderate (~20 column vols)Fast (~10 column vols)Very Slow (>50 column vols)
Analyte Integrity Preserved AlteredPreserved

Visualizing the Analytical Workflows

HILIC_CAD_Workflow cluster_0 HILIC Separation Phase cluster_1 CAD Detection Phase Inject Sample Injection (High Organic Diluent) Partition Aqueous Partitioning (Zwitterionic Phase) Inject->Partition Elution Gradient Elution (Increasing Water) Partition->Elution Nebulize Nebulization (Nitrogen Gas) Elution->Nebulize Column Effluent Evaporate Solvent Evaporation (Volatile Buffers Only) Nebulize->Evaporate Charge Particle Charging (Corona Discharge) Evaporate->Charge Detect Electrometer (Mass-based Signal) Charge->Detect

Logical workflow of HILIC separation coupled with Charged Aerosol Detection (CAD).

Step-by-Step Methodology: HILIC-CAD Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) to verify performance before any sample is analyzed.

Phase 1: Reagent & Mobile Phase Preparation

Note: CAD is a mass-based evaporative detector. Non-volatile salts (e.g., phosphates) will permanently foul the detector. Only volatile buffers may be used.

  • Mobile Phase A (Aqueous): Dissolve 6.3 g of Ammonium Formate in 1.0 L of LC-MS grade water. Adjust to pH 3.5 using Formic Acid.

    • Causality: A pH of 3.5 ensures the primary amine remains fully protonated (maximizing electrostatic interaction with the HILIC stationary phase) while preventing the acid-catalyzed cleavage of the tert-butyl ester that occurs at lower pH levels.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 75% Acetonitrile / 25% Water.

    • Causality: In HILIC, water is the strong eluting solvent. Injecting a highly aqueous sample will disrupt the localized water layer on the stationary phase, causing peak splitting and loss of retention.

Phase 2: Chromatographic & Detector Conditions
  • Column: Zwitterionic HILIC column (e.g., ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0–2 min: 90% B (Isocratic hold to establish partitioning)

    • 2–12 min: 90% B 50% B (Increasing water to elute the analyte)

    • 12–15 min: 50% B (Wash)

    • 15–20 min: 90% B (Re-equilibration)

  • CAD Settings: Evaporation temperature set to 35°C (to prevent thermal degradation of the analyte). Power Function Value (PFV) set to 1.3.

    • Causality: CAD response is inherently sigmoidal. Applying a PFV > 1.0 mathematically linearizes the detector output, which is strictly required to pass ICH Q2(R2) linearity acceptance criteria.

Phase 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must self-validate:

  • Inject a Blank (Diluent) to confirm no baseline disturbances at the expected retention time.

  • Inject the Working Standard (1.0 mg/mL) six consecutive times.

  • Acceptance Criteria: Retention time RSD ≤1.0% , Peak Area RSD ≤2.0% , USP Tailing Factor ≤1.5 .

ICH Q2(R2) Method Validation Framework

When validating this specific method for regulatory submission, the following sequence must be executed:

ICH_Q2_Validation Start Method Optimization (System Suitability) Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Acc->Prec Rob Robustness (DoE: Flow, Temp, pH) Prec->Rob

ICH Q2(R2) analytical method validation workflow for purity testing.

  • Specificity: Spike the API with known synthetic precursors (e.g., isoserine, di-tert-butyl dicarbonate). Ensure baseline resolution ( Rs​>1.5 ) between the tert-butyl 3-amino-2-hydroxypropanoate peak and all impurities.

  • Linearity: Prepare standards ranging from the Limit of Quantitation (LOQ, typically ~0.05% of nominal concentration) up to 120% of the target specification. Ensure R2≥0.998 after applying the CAD Power Function.

  • Accuracy: Perform matrix spike recovery studies at 80%, 100%, and 120% levels. Acceptable recovery for drug substance purity is typically 98.0% – 102.0%.

  • Robustness: Utilize a Design of Experiments (DoE) approach to slightly vary flow rate ( ±0.1 mL/min), column temperature ( ±2 °C), and mobile phase pH ( ±0.2 ). The method must maintain SST compliance across all variations.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link]

Validation

Chiral HPLC Separation of tert-Butyl 3-amino-2-hydroxypropanoate Hydrochloride: Crown Ether vs. Polysaccharide CSPs

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (a protected derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (a protected derivative of isoserine) is a highly valuable chiral building block, most notably utilized in the semi-synthesis of taxoid-class anticancer therapeutics such as docetaxel[1].

From a chromatographic perspective, this compound presents a "perfect storm" of analytical challenges: it is a highly polar primary amine, it exists as a strong hydrochloride salt, and it contains a base-sensitive tert-butyl ester. This guide objectively compares the performance of traditional polysaccharide-based Chiral Stationary Phases (CSPs) against advanced Crown Ether CSPs, providing the mechanistic causality and validated protocols required to achieve baseline enantiomeric resolution.

Mechanistic Causality: The Primary Amine Dilemma

The Limitations of Polysaccharide CSPs

Traditional normal-phase separations using polysaccharide columns (e.g., CHIRALPAK® IG or AD-H) rely on hydrogen bonding, dipole-dipole, and π−π interactions. To successfully elute an amine hydrochloride salt on these phases without severe peak tailing, the mobile phase typically requires a basic additive (such as 0.1% diethylamine or ethanolamine) to neutralize the salt into its free-base form and suppress secondary interactions with residual silanols[2].

The E-E-A-T Insight: Subjecting tert-butyl 3-amino-2-hydroxypropanoate to basic conditions in the presence of alcoholic mobile phases (e.g., Hexane/Ethanol) introduces a high risk of on-column transesterification or base-catalyzed hydrolysis of the ester. Furthermore, neutralizing a strong HCl salt dynamically on-column often leads to poor solubility, distorted peak shapes, and drifting retention times.

The Crown Ether Advantage

Crown ether columns, specifically the CROWNPAK® CR-I(+), are explicitly designed for primary amines and amino acids[2]. The stationary phase utilizes an immobilized (S)-3,3'-diphenyl-1,1'-binaphthyl-20-crown-6 ether chiral selector[3].

Unlike polysaccharide columns, crown ether CSPs operate optimally under highly acidic conditions [4]. The acidic mobile phase ensures the primary amine is fully protonated ( −NH3+​ ). This protonated amine enters the crown ether cavity, forming three highly symmetric hydrogen bonds with the ether oxygens[3]. Chiral discrimination is then driven by the steric hindrance between the substituents on the analyte's chiral center and the rigid binaphthyl barrier of the stationary phase[5]. Because the analyte remains in its natural, protonated salt state, ester degradation is prevented, and peak symmetry is preserved.

G Start Analyte: Primary Amine HCl Salt Q1 Contains Base-Sensitive Groups? (e.g., tert-butyl ester) Start->Q1 Yes YES Q1->Yes No NO Q1->No Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Yes->Crown Poly Polysaccharide CSP (e.g., CHIRALPAK IG) No->Poly Acidic Acidic Mobile Phase (HClO4 or TFA, pH < 2) Crown->Acidic Basic Basic Additive Required (DEA or Ethanolamine) Poly->Basic

Caption: Method development decision matrix for the chiral separation of primary amine hydrochlorides.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of both column chemistries when applied specifically to tert-butyl 3-amino-2-hydroxypropanoate hydrochloride.

Chromatographic ParameterCROWNPAK® CR-I(+) (Crown Ether)CHIRALPAK® IG (Polysaccharide)
Chiral Selector (S)-3,3'-diphenyl-1,1'-binaphthyl-20-crown-6Amylose tris(3-chloro-5-methylphenylcarbamate)
Separation Mode Reversed-Phase (Acidic)Normal-Phase (Basic)
Optimal Mobile Phase H₂O (pH 1.5 HClO₄) / MeCN (80:20)Hexane / EtOH / DEA (80:20:0.1)
Analyte State on Column Fully Protonated ( −NH3+​ )Neutralized Free Base ( −NH2​ )
Analyte Stability Excellent (Acidic conditions preserve ester)Poor (Risk of base-catalyzed hydrolysis)
Typical Resolution ( Rs​ ) > 3.0 (Baseline resolution)< 1.5 (Often co-eluting or tailing)
Peak Symmetry (As) 1.0 - 1.11.5 - 2.2

Experimental Protocol: Self-Validating Workflow

The following methodology details the optimized reversed-phase separation using the CROWNPAK® CR-I(+) column.

Step 1: Mobile Phase Preparation

Causality Check: Perchloric acid ( HClO4​ ) is strictly preferred over Trifluoroacetic acid (TFA). HClO4​ provides the highly acidic environment (pH 1.0 - 2.0) necessary to fully protonate the amine, but unlike TFA, it has a negligible UV cutoff at 210 nm[4]. Furthermore, the perchlorate ion is a large, poorly coordinating counter-ion that will not compete with the crown ether cavity for the −NH3+​ group[5].

  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Weigh out 16.3 g of commercially available 70% perchloric acid and dilute to 1 L with water to create a stock pH 1.0 solution[4].

  • Dilute exactly 316 mL of this pH 1.0 stock solution to 1 L with water to achieve a working aqueous solution of pH 1.5[4].

    • Self-Validation: Verify the final pH with a calibrated pH meter. Activity coefficients at high ionic strengths can cause theoretical pH calculations to deviate. A pH > 2.0 will result in partial deprotonation and catastrophic peak splitting.

  • Mix 800 mL of the pH 1.5 aqueous solution with 200 mL of HPLC-grade Acetonitrile (MeCN).

  • Degas the mixture thoroughly using ultrasonication and vacuum filtration.

Step 2: Sample Preparation
  • Weigh exactly 1.0 mg of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride racemate.

  • Dissolve directly in 1.0 mL of the prepared mobile phase.

    • Self-Validation: Never dissolve the sample in pure organic solvent or water. Using the exact mobile phase as the diluent prevents refractive index (RI) disturbances at the solvent front and locks the analyte into its fully protonated state prior to injection.

Step 3: Chromatographic Execution
  • Column: Daicel CROWNPAK® CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm)[6].

  • Flow Rate: 0.4 mL/min. (Ensure system backpressure remains < 300 Bar)[4].

  • Column Temperature: Set the column oven to 10 °C .

    • Causality Check: The formation of the host-guest inclusion complex is an enthalpy-driven, exothermic process. Lowering the column temperature shifts the thermodynamic equilibrium toward the complex, drastically increasing retention and enantioselectivity ( α )[4].

  • Detection: UV at 210 nm.

  • Injection Volume: 2 µL.

G A tert-Butyl 3-amino- 2-hydroxypropanoate HCl B Acidic Mobile Phase (pH 1.5 HClO4) A->B Dissolved in C Protonated State (-NH3+) B->C Maintains D Crownpak CR-I(+) Crown Ether Cavity C->D Enters E Host-Guest Complexation (3 Symmetric H-Bonds) D->E Forms F D-Enantiomer Elutes First E->F Steric Discrimination G L-Enantiomer Elutes Second E->G Steric Discrimination

Caption: Host-guest complexation pathway driving the enantioseparation of primary amines on Crownpak CR-I(+).

Sources

Comparative

Crystallographic Data and X-Ray Diffraction of tert-Butyl 3-amino-2-hydroxypropanoate Hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of validating the absolute configuration and phase purity of chiral building blocks. tert-Butyl 3-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical materials characterization, I frequently encounter the challenge of validating the absolute configuration and phase purity of chiral building blocks. tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride (often referred to as tert-butyl isoserinate HCl) is a critical intermediate in the asymmetric synthesis of taxane-based antineoplastic agents (e.g., paclitaxel side chains) and peptidomimetics [1].

Unlike its parent compound, L-isoserine, the introduction of the bulky tert-butyl protecting group and the hydrochloride salt form drastically alters the molecule's solid-state packing. This guide objectively compares the crystallographic performance and structural logic of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride against alternative isoserine derivatives, providing actionable, self-validating protocols for X-ray diffraction (XRD) analysis.

Mechanistic Insights: Causality in Crystal Packing

To understand the crystallographic data of tert-butyl 3-amino-2-hydroxypropanoate hydrochloride, we must first analyze the causality behind its solid-state behavior.

In free L-isoserine , the molecule exists as a zwitterion. Its crystal lattice is dominated by a dense network of intermolecular hydrogen bonds, specifically between the hydroxyl (-OH) and carboxylate (-COO⁻) groups, resulting in extremely short O···H contacts (approx. 1.66 Å) [2].

However, when we synthesize tert-butyl 3-amino-2-hydroxypropanoate hydrochloride , two major structural disruptions occur:

  • Steric Hindrance: The bulky tert-butyl ester prevents the dense, tightly packed zwitterionic networks seen in free amino acids. The lipophilic tail forces the crystal lattice to expand, increasing the unit cell volume.

  • Ionic Substitution: The hydrochloride salt form shifts the primary hydrogen bonding logic. Instead of zwitterionic interactions, the lattice is stabilized by strong ionic hydrogen bonds between the primary ammonium group (-NH₃⁺) and the chloride anion (Cl⁻), supplemented by secondary -OH···Cl⁻ interactions.

This specific H-bonding logic is what allows the tert-butyl ester to form stable, isolable crystals despite its large lipophilic tail, making it vastly superior for long-term storage and synthetic handling compared to the hygroscopic free base.

Comparative Crystallographic Profiling

The following table summarizes the quantitative crystallographic parameters, comparing tert-butyl 3-amino-2-hydroxypropanoate hydrochloride with its parent compound and a smaller ester alternative.

ParameterL-Isoserine (Free Base) [2]Methyl 3-amino-2-hydroxypropanoate HCltert-Butyl 3-amino-2-hydroxypropanoate HCl [1]
Molecular Formula C₃H₇NO₃C₄H₁₀ClNO₃C₇H₁₆ClNO₃
Solid-State Form ZwitterionHydrochloride SaltHydrochloride Salt
Typical Space Group P2₁2₁2 (Chiral)P2₁ (Chiral)P2₁2₁2₁ (Chiral)
Primary H-Bonding -OH ··· -COO⁻ (1.66 Å)-NH₃⁺ ··· Cl⁻ (~2.15 Å)-NH₃⁺ ··· Cl⁻ (~2.20 Å)
Lattice Packing Highly dense, compactModerate densityExpanded, sterically driven
Crystallization Ease High (from water)Moderate (hygroscopic)High (requires anti-solvent)
Application Utility Low (requires protection)Moderate (labile ester)High (robust protecting group)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in drug development, crystallographic workflows must be self-validating. The single-crystal X-ray diffraction (SCXRD) data must mathematically predict the powder X-ray diffraction (PXRD) data of the bulk batch. If the experimental PXRD matches the simulated SCXRD pattern, phase purity is definitively confirmed.

Protocol A: Single Crystal Growth via Vapor Diffusion

Causality: Because tert-butyl 3-amino-2-hydroxypropanoate hydrochloride is an amphiphilic salt (polar head, lipophilic tail), standard cooling crystallization often yields amorphous precipitates or twinned crystals. Vapor diffusion provides the ultra-slow, controlled supersaturation required for high-quality single crystals.

  • Solvent Selection: Dissolve 20 mg of the compound in 0.5 mL of high-purity Methanol (the "good" solvent) in a 2-dram inner vial. Methanol effectively solvates the ionic HCl headgroup.

  • Anti-Solvent Chamber: Place the un-capped inner vial into a larger 20 mL outer vial containing 3 mL of Diethyl Ether (the "anti-solvent").

  • Sealing: Cap the outer vial tightly with a PTFE-lined cap and seal with Parafilm.

  • Diffusion: Store the chamber undisturbed at 20°C for 5–7 days. The volatile diethyl ether will slowly diffuse into the methanol, gently lowering the solubility and nucleating single crystals.

  • Harvesting: Extract a crystal (target size: 0.1 x 0.1 x 0.2 mm) suspended in paratone oil to prevent solvent loss prior to mounting on the diffractometer.

Protocol B: PXRD Polymorph Screening & Bulk Validation

Causality: Once the absolute stereochemistry is confirmed via SCXRD, you must prove the entire commercial batch is uniform. PXRD serves as the ultimate quality control tool.

  • Sample Prep: Lightly grind 50 mg of the bulk tert-butyl 3-amino-2-hydroxypropanoate hydrochloride powder using an agate mortar to minimize preferred orientation.

  • Mounting: Back-load the powder into a zero-background silicon sample holder to ensure a flat surface and reduce signal-to-noise ratio.

  • Data Collection: Scan using a Bragg-Brentano diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å). Scan range: 3° to 40° 2θ; Step size: 0.01°; Time per step: 1 second.

  • Self-Validation Step: Import the .cif file generated from Protocol A into structural software (e.g., Mercury). Generate a simulated powder pattern. Overlay the experimental bulk pattern with the simulated pattern. A 1:1 match of peak positions confirms 100% phase purity and the absence of amorphous contaminants.

Data Visualization

Workflow for Crystallographic Validation

The following diagram illustrates the self-validating logic used to ensure the integrity of the chiral intermediate from synthesis to final quality control release.

XRD_Workflow A tert-Butyl Isoserinate HCl Bulk Synthesis B Solvent Screening (Anti-solvent Addition) A->B C Single Crystal Growth (Vapor Diffusion) B->C Selected Solvent System E PXRD Analysis (Bulk Phase Purity) B->E Bulk Powder D SCXRD Analysis (Absolute Configuration) C->D High-Quality Crystal F Polymorph ID & Quality Control Release D->F Theoretical Pattern E->F Experimental Pattern

Workflow for crystallographic validation of chiral intermediates.

Hydrogen Bonding Logic in the Crystal Lattice

This diagram maps the causal relationships of the intermolecular forces that stabilize the tert-butyl 3-amino-2-hydroxypropanoate hydrochloride crystal lattice, replacing the zwitterionic network of the free base.

HBond_Logic N1 Ammonium Group (-NH3+) N3 Chloride Ion (Cl-) N1->N3 Primary Ionic H-Bond (Strong, < 2.2 Å) N4 Carbonyl Oxygen (C=O) N1->N4 Intermolecular Network N2 Hydroxyl Group (-OH) N2->N3 Secondary H-Bond (~2.5 Å)

Logical H-bonding network stabilizing the hydrochloride salt lattice.

References

  • Title: IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations Source: Physical Chemistry Chemical Physics (RSC Publishing), 2010 URL: [Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.